molecular formula C13H14N2O4 B2888667 5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoic acid CAS No. 571172-12-8

5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoic acid

Cat. No. B2888667
CAS RN: 571172-12-8
M. Wt: 262.265
InChI Key: GZWWUAZOHDWGDJ-UHFFFAOYSA-N
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Description

The compound “5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoic acid” is a quinazoline derivative. Quinazoline is a heterocyclic compound that has a wide range of applications in medicinal chemistry due to its pharmacological properties .


Molecular Structure Analysis

The molecular structure of this compound includes a quinazoline core, which is a bicyclic system consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Compounds : Research indicates the successful synthesis and characterization of novel compounds involving 5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoic acid. For instance, the synthesis of novel five-membered palladacycles through tandem Knoevenagel condensation and Michael addition reactions involving related compounds has been documented, highlighting the chemical's utility in creating new molecular structures (Elgazwy, 2009).

  • Formation of Heterocycles : The compound has been used in reactions leading to the formation of various heterocyclic structures. For example, the reaction of related methyl esters with nucleophiles resulted in the formation of distinct heterocycles, demonstrating the compound's role in complex organic syntheses (Surikova, Mikhailovskii, & Vakhrin, 2010).

Biological and Medicinal Research

  • Antiviral and Cytotoxic Activities : Research has explored the antiviral and cytotoxic properties of derivatives of this compound. Some synthesized compounds have shown distinct activity against viruses like Herpes simplex, demonstrating potential therapeutic applications (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).

  • Antimicrobial Evaluation : Synthesized peptide derivatives of quinazolinone, which includes derivatives of the compound , have shown moderate to significant antibacterial activity against various bacterial strains. This research underscores its potential in developing new antimicrobial agents (Kapoor, Nabi, Gupta, & Gupta, 2017).

Chemical Properties and Reactions

  • Synthetic Transformations : Studies have shown that N-methylated derivatives of related compounds undergo transformations into hydroindole and hydroisoquinoline compounds, indicating complex chemical behavior and potential applications in synthetic chemistry (Wenkert, Chen, Ramachandran, Valasinas, Ll, & McPhail, 2001).

  • Formation of Molecular Structures : Research has demonstrated the formation of unique molecular structures such as three-dimensional hydrogen-bonded frameworks and hydrogen-bonded molecular ribbons involving derivatives of this compound, providing insights into its role in forming intricate molecular architectures (Insuasty, Abonía, Cobo, & Glidewell, 2012).

Future Directions

Quinazoline derivatives are a focus of ongoing research due to their wide range of biological activities. Future research may explore new synthesis methods, novel derivatives, and potential applications in medicinal chemistry .

Mechanism of Action

Target of Action

The primary targets of 5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoic acid are the GABAA receptor at the benzodiazepine binding site and carbonic anhydrase II . These targets play crucial roles in the nervous system and enzyme regulation, respectively.

Mode of Action

This compound acts as a dual potential positive allosteric modulator of the GABAA receptor at the benzodiazepine binding site . This means it enhances the effect of GABA, a neurotransmitter, leading to increased inhibition of neuronal excitability. It also acts as an inhibitor of carbonic anhydrase II , an enzyme that plays a significant role in maintaining acid-base balance in the body.

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. By modulating the GABAA receptor, it influences the GABAergic signaling pathway , which plays a key role in inhibitory neurotransmission in the central nervous system. The inhibition of carbonic anhydrase II affects the carbon dioxide transport and pH regulation pathways .

Result of Action

The compound’s modulation of the GABAA receptor and inhibition of carbonic anhydrase II can lead to a decrease in neuronal excitability and regulation of pH balance, respectively . These actions could potentially be beneficial in conditions such as epilepsy, where there is excessive neuronal activity.

properties

IUPAC Name

5-(2,4-dioxo-1H-quinazolin-3-yl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c16-11(17)7-3-4-8-15-12(18)9-5-1-2-6-10(9)14-13(15)19/h1-2,5-6H,3-4,7-8H2,(H,14,19)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWWUAZOHDWGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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